An In-depth Technical Guide to 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-
An In-depth Technical Guide to 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential biological activities of 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- (also known as 1-Hydroxy-N-methyl-2-naphthamide). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related naphthalenecarboxamide derivatives to provide a predictive and insightful resource for researchers. All inferred data is clearly distinguished from experimentally verified information to ensure scientific integrity. This document is intended to serve as a foundational reference to stimulate and guide future research into this promising molecule.
Chemical Identity and Physicochemical Properties
2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- is a derivative of naphthalene, featuring a carboxamide group at the 2-position, a hydroxyl group at the 1-position, and a methyl group attached to the amide nitrogen.
dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""];
A -- B [len=1.2]; B -- C [len=1.2]; C -- D [len=1.2]; D -- E [len=1.2]; E -- F [len=1.2]; F -- A [len=1.2]; A -- G [len=1.2]; G -- H [len=1.2]; H -- I [len=1.2]; I -- D [len=1.2]; G -- J [label="OH", len=1.2]; C -- K [len=1.2]; K -- L [label="O", len=1.2]; K -- M [len=1.2]; M -- N [label="H", len=1.2]; M -- O [len=1.2]; O -- P [label="H", len=1.2]; O -- Q [label="H", len=1.2]; O -- R [label="H", len=1.2];
A [pos="0,1!"]; B [pos="-1.039,0.5!"]; C [pos="-1.039,-0.5!"]; D [pos="0,-1!"]; E [pos="1.039,-0.5!"]; F [pos="1.039,0.5!"]; G [pos="-2.078,1!"]; H [pos="-3.117,0.5!"]; I [pos="-3.117,-0.5!"]; J [pos="-2.078,2!"]; K [pos="-2.078,-1!"]; L [pos="-2.078,-2!"]; M [pos="-3.117,-1.5!"]; N [pos="-4.156,-1!"]; O [pos="-3.117,-2.5!"]; P [pos="-4.156,-2.5!"]; Q [pos="-2.597,-3!"]; R [pos="-3.637,-3!"];
node [label="C"]; A; B; C; D; E; F; G; H; I; K; O; node [label="N"]; M; } Caption: Chemical structure of 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H11NO2 | Inferred from structure |
| Molecular Weight | 201.22 g/mol | Calculated |
| IUPAC Name | 1-Hydroxy-N-methyl-2-naphthamide | [1] |
| Synonyms | 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- | [1] |
| CAS Number | 13544-53-5 (related structure) | Note: A definitive CAS for the exact structure is not readily available. |
| Predicted XLogP3 | 2.7 | Inferred from similar structures |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Predicted Solubility | Insoluble in cold water; likely soluble in alcohols and benzene. | Inferred from 1-Hydroxy-2-naphthoic acid[2] |
| Predicted Melting Point | Likely a solid at room temperature with a defined melting point. | General property of similar organic compounds. |
Synthesis and Characterization
While a specific, validated synthesis protocol for 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- is not documented in the searched literature, a plausible synthetic route can be proposed based on established amide bond formation reactions.
Proposed Synthesis Workflow
The most direct approach would involve the coupling of 1-hydroxy-2-naphthoic acid with methylamine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization.
-
Acid Chloride Formation (Alternative Step 1):
-
Suspend 1-hydroxy-2-naphthoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 1-hydroxy-2-naphthoyl chloride.
-
-
Amide Coupling:
-
Method A (from Acid Chloride): Dissolve the crude 1-hydroxy-2-naphthoyl chloride in dry DCM. Cool the solution to 0 °C. Add a solution of methylamine (2-3 equivalents) in DCM or as an aqueous solution dropwise. A base such as triethylamine or pyridine (2 equivalents) should be included to scavenge the HCl byproduct.
-
Method B (Direct Coupling): Dissolve 1-hydroxy-2-naphthoic acid (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in a suitable solvent like DCM or dimethylformamide (DMF). Add methylamine (1.2 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the chemical structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons of the naphthalene ring system would appear as a series of doublets, triplets, and multiplets in the range of δ 7.0-8.5 ppm.
-
The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
The N-methyl protons (-NH-CH₃) would likely appear as a singlet or a doublet (if coupled to the NH proton) around δ 2.5-3.5 ppm.
-
The amide proton (-NH-) would appear as a broad singlet, and its chemical shift would be highly dependent on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon (C=O) of the amide would be expected in the range of δ 165-175 ppm.
-
Aromatic carbons of the naphthalene ring would appear in the range of δ 110-140 ppm.
-
The N-methyl carbon (-CH₃) would be expected in the range of δ 25-35 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretching band would be expected around 3200-3600 cm⁻¹.
-
An N-H stretching band for the secondary amide would be expected around 3300-3500 cm⁻¹.
-
A strong C=O stretching band (Amide I) would be prominent around 1630-1680 cm⁻¹.
-
An N-H bending band (Amide II) would be observed around 1510-1570 cm⁻¹.
-
C-H stretching from the aromatic ring and the methyl group would be seen around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 201.0789, corresponding to the exact mass of C12H11NO2.
-
Fragmentation patterns would likely involve the loss of the methyl group, the amide functionality, and cleavage of the naphthalene ring.
-
Biological and Pharmacological Profile (Predictive)
Inferred Areas of Interest
-
Anti-inflammatory Activity: Naphthalene derivatives have been investigated for their anti-inflammatory properties. For instance, Methyl-1-hydroxy-2-naphthoate has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing NF-κB and MAPK signaling pathways[3]. The structural similarity suggests that 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- could be explored for similar activities.
-
Antimicrobial and Anticancer Potential: Various substituted 1-hydroxynaphthalene-2-carboxanilides have demonstrated antibacterial, antimycobacterial, and anticancer effects[4]. The specific substitutions on the anilide ring were found to be crucial for activity. This suggests that modifications of the N-methyl group in the target compound could be a strategy for developing novel therapeutic agents.
-
Enzyme Inhibition: Naphthamide derivatives have been designed as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for the treatment of neurodegenerative diseases[5]. The rigid naphthalene scaffold can serve as an effective anchor in enzyme active sites.
Proposed Mechanism of Action (Hypothetical)
Based on related compounds, a potential anti-inflammatory mechanism could involve the inhibition of key signaling pathways.
Conclusion and Future Directions
2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- represents an under-investigated molecule with a chemical scaffold that suggests potential for biological activity. This technical guide provides a foundational framework for initiating research on this compound by proposing a viable synthetic route, predicting its physicochemical and spectroscopic properties, and identifying promising areas for pharmacological screening.
Future research should focus on:
-
Validated Synthesis and Characterization: Developing and optimizing a synthetic protocol and fully characterizing the compound using modern analytical techniques.
-
In Vitro Screening: Evaluating the compound's activity in a panel of assays, including anti-inflammatory, antimicrobial, and anticancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to the N-methyl and hydroxyl groups to understand the structural requirements for biological activity.
The insights provided in this guide are intended to accelerate the exploration of 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- and its potential applications in drug discovery and development.
References
-
U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-. Substance Details - SRS. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-hydroxy-5-methylphenyl)-1-naphthamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, J. Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation Research, 60(9), 851-859. [Link]
-
Sciforum. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Molbank, 2024, M1834. [Link]
-
Elkamhawy, A., et al. (2024). Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. Molecular Diversity. [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1-羟基-2-萘甲酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxy-N-methyl-1-naphthamide | 847802-91-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
